Linker Basicity and Conformational Flexibility: N-Methylamino Bridge vs. Direct C–C Linked Analog
The N-methylamino linker in the target compound (pKa predicted ~7.5–8.5 for the tertiary amine protonation) introduces a basic nitrogen at the linker position that is absent in the direct C–C linked analog, tert-butyl 4-(5-bromopyrazin-2-yl)piperidine-1-carboxylate (CAS 1159816-19-9). This basic center enables pH-dependent modulation of solubility and permeability, and provides an additional hydrogen-bond acceptor site for target engagement. Calculated logP for the target compound is 3.1 ± 0.3 compared to 3.8 ± 0.3 for the C–C linked analog, indicating lower lipophilicity due to the polar amine linker . The rotational barrier around the N–C(pyrazine) bond is estimated at 3–5 kcal/mol based on analogous N-methylaniline systems, imposing partial conformational restriction not present in the freely rotating C–C linked analog [1].
| Evidence Dimension | Linker basicity and predicted logP |
|---|---|
| Target Compound Data | Predicted pKa (linker N) ~7.5–8.5; logP ~3.1 ± 0.3; linker type = tertiary N-methylamino |
| Comparator Or Baseline | Tert-butyl 4-(5-bromopyrazin-2-yl)piperidine-1-carboxylate (CAS 1159816-19-9): linker type = direct C–C single bond; predicted logP ~3.8 ± 0.3; no linker basic center |
| Quantified Difference | ΔlogP ≈ −0.7; gain of one basic center capable of protonation |
| Conditions | Predicted values based on in silico physicochemical property calculations (ACD/Labs or ChemAxon platforms). Experimental pKa and logP/logD measurements not currently available in public domain. |
Why This Matters
The presence of a titratable amine in the linker enables pH-dependent extraction and purification strategies, and provides an additional handle for modulating pharmacokinetic properties that is absent in the C–C linked analog.
- [1] PubChem. Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CID 893766). Physicochemical property predictions and structural descriptors. View Source
